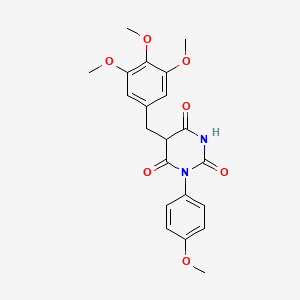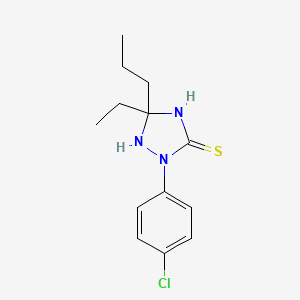
2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that features a triazolidine ring substituted with a 4-chlorophenyl group, an ethyl group, and a propyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chloroaniline with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazolidine ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted triazolidine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-methyl-5-propyl-1,2,4-triazolidine-3-thione
- 2-(4-Chlorophenyl)-5-ethyl-5-butyl-1,2,4-triazolidine-3-thione
- 2-(4-Bromophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
Uniqueness
2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its potential as an antimicrobial agent, while the ethyl and propyl groups contribute to its overall stability and reactivity.
Properties
Molecular Formula |
C13H18ClN3S |
|---|---|
Molecular Weight |
283.82 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C13H18ClN3S/c1-3-9-13(4-2)15-12(18)17(16-13)11-7-5-10(14)6-8-11/h5-8,16H,3-4,9H2,1-2H3,(H,15,18) |
InChI Key |
BOOPXXYDICNQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


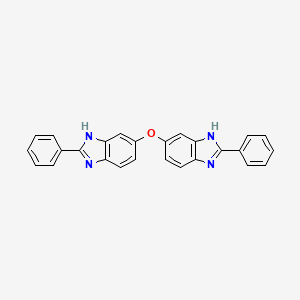
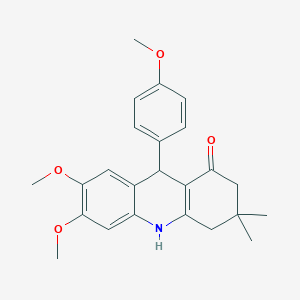
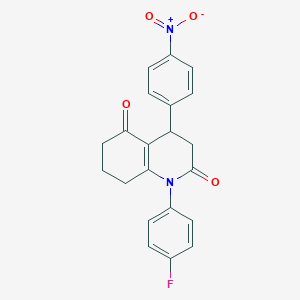

![6-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2H-pyran-2-one](/img/structure/B11086532.png)
![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11086544.png)
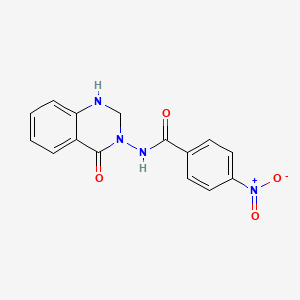
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11086551.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11086556.png)
![1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B11086569.png)
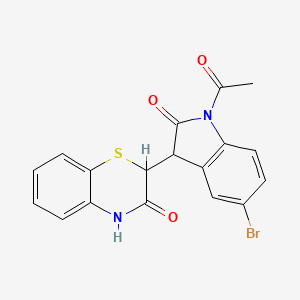
![1-({4-[(E)-2-phenylethenyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B11086575.png)
![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)
